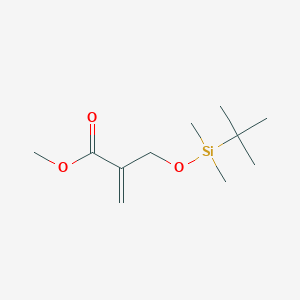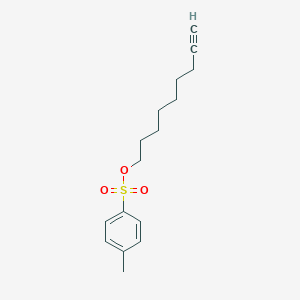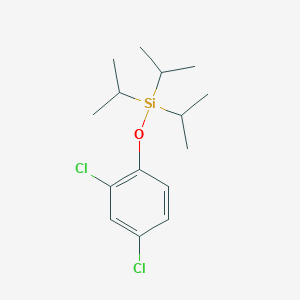
(2,4-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE
描述
(2,4-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE is an organic compound with the molecular formula C15H24Cl2OSi. It is characterized by the presence of two chlorine atoms and a triisopropylsilyloxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
(2,4-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE can be synthesized through a multi-step process involving the chlorination of a suitable benzene derivative followed by the introduction of the triisopropylsilyloxy group. The general synthetic route involves:
Chlorination: A benzene derivative is chlorinated using reagents such as chlorine gas or sulfuryl chloride under controlled conditions to introduce chlorine atoms at the desired positions on the benzene ring.
Silylation: The chlorinated benzene derivative is then reacted with a silylating agent, such as triisopropylsilyl chloride, in the presence of a base like pyridine or triethylamine to introduce the triisopropylsilyloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
(2,4-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce quinones or dechlorinated compounds, respectively.
科学研究应用
(2,4-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of (2,4-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE involves its interaction with molecular targets through its functional groups. The chlorine atoms and the triisopropylsilyloxy group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
相似化合物的比较
Similar Compounds
1,3-Dichloro-4-methoxybenzene: Similar structure but with a methoxy group instead of a triisopropylsilyloxy group.
1,3-Dichloro-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a triisopropylsilyloxy group.
1,3-Dichloro-4-trimethylsilyloxybenzene: Similar structure but with a trimethylsilyloxy group instead of a triisopropylsilyloxy group.
Uniqueness
(2,4-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE is unique due to the presence of the bulky triisopropylsilyloxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific chemical reactions where steric hindrance and electronic effects play a crucial role in determining the outcome of the reaction.
属性
IUPAC Name |
(2,4-dichlorophenoxy)-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24Cl2OSi/c1-10(2)19(11(3)4,12(5)6)18-15-8-7-13(16)9-14(15)17/h7-12H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERIKHVPXKEGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![17-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)-6,9,12,15-tetraoxa-1,2,3-triazaheptadeca-1,2-dien-2-ium](/img/structure/B8263619.png)
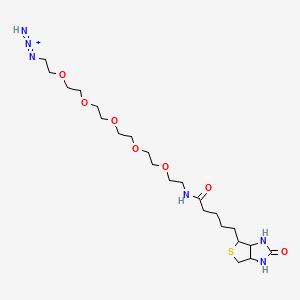
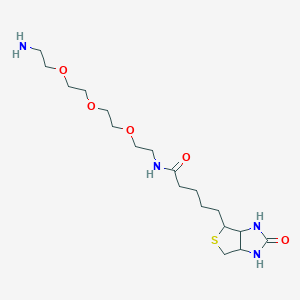
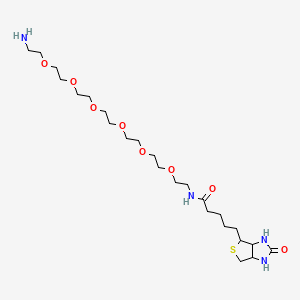
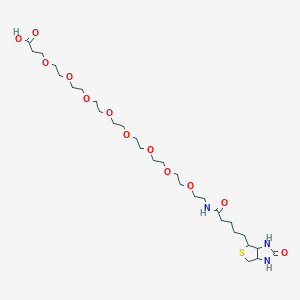
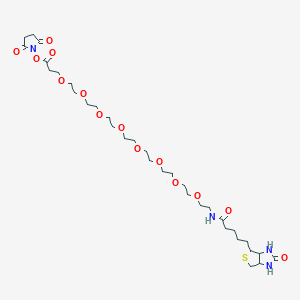
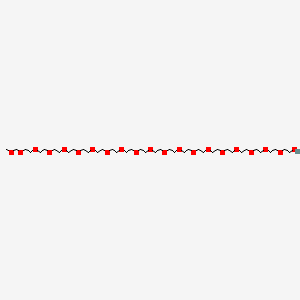
![3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid](/img/structure/B8263655.png)
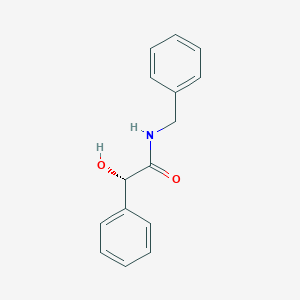
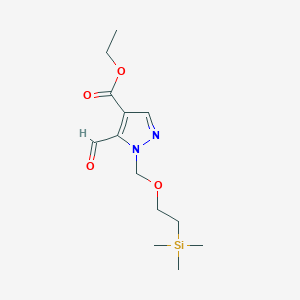
![1-tosyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8263704.png)
![Methyl 4-amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate](/img/structure/B8263706.png)
